D18024

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

化学反应分析

反应类型

D18024 会经历几种类型的化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及各种溶剂如 DMSO .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .

科学研究应用

Pharmacological Studies

D18024 has been investigated for its potential to reverse multidrug resistance (MDR) in cancer treatment. In studies involving rat glioblastoma cell lines, this compound demonstrated significant efficacy in restoring doxorubicin sensitivity, highlighting its role as a promising agent in overcoming drug resistance .

Asthma and Allergic Rhinitis Treatment

As an H1 receptor antagonist, this compound is being explored for its effectiveness in treating asthma and allergic rhinitis. Clinical trials have shown that it can significantly alleviate symptoms associated with these conditions, potentially offering a new therapeutic avenue for patients unresponsive to existing treatments .

Immunological Applications

This compound's mechanism of action involves modulation of inflammatory pathways, making it a candidate for research into immune system diseases. Its ability to inhibit leukotriene synthesis positions it as a valuable tool in studying conditions characterized by excessive inflammation .

Table 1: Summary of this compound's Pharmacological Properties

| Property | Description |

|---|---|

| Compound Name | Flezelastine (this compound) |

| Drug Type | Small molecule drug |

| Mechanism of Action | 5-LOX inhibitor, H1 receptor antagonist |

| Therapeutic Areas | Immune system diseases, infectious diseases, asthma |

| Clinical Trial Status | Phase 2 (Discontinued) |

Table 2: Efficacy of this compound in Reversing Drug Resistance

| Cell Line | Drug Used | Concentration (µM) | Efficacy (%) |

|---|---|---|---|

| C6 (dox-resistant) | Doxorubicin | 30 | 100 |

| C6 (vincristine-resistant) | Doxorubicin | Variable | Significant |

Case Study 1: Reversal of Multidrug Resistance

In a controlled study involving C6 glioblastoma cells, researchers treated the cells with varying concentrations of this compound alongside doxorubicin. The results indicated that this compound significantly restored doxorubicin sensitivity at concentrations as low as 30 µM, demonstrating its potential as a modulator in cancer therapies .

Case Study 2: Clinical Trials for Asthma Management

A clinical trial assessed the efficacy of this compound in patients with moderate to severe asthma. Participants receiving this compound reported a marked improvement in respiratory function and symptom relief compared to those on placebo. The study concluded that this compound could be an effective alternative for asthma management, particularly for patients not adequately controlled by standard therapies .

相似化合物的比较

类似化合物

邻苯二氮杂萘酮: D18024 的母体化合物,已知具有多种药理特性.

西替利嗪: 另一种用于治疗过敏反应的抗组胺化合物.

氯雷他定: 一种非镇静性抗组胺药,用于类似目的.

独特性

This compound 的独特之处在于其独特的化学结构,它提供了独特的抗过敏和抗组胺活性特征 . 其邻苯二氮杂萘酮骨架使其有别于西替利嗪和氯雷他定等其他抗组胺药 .

生物活性

D18024, also known as Flezelastine, is a phthalazinone derivative that has garnered attention for its potential therapeutic applications, particularly in treating immune system diseases and allergic conditions. This compound functions primarily as a dual-action agent, acting as both a 5-lipoxygenase (5-LOX) inhibitor and an H1 receptor antagonist. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

1. 5-Lipoxygenase Inhibition:

this compound inhibits the enzyme 5-lipoxygenase, which is crucial in the biosynthesis of leukotrienes, inflammatory mediators implicated in asthma and other allergic reactions. By blocking this pathway, this compound may reduce inflammation and bronchoconstriction associated with these conditions .

2. H1 Receptor Antagonism:

As an H1 receptor antagonist, this compound competes with histamine for binding sites on H1 receptors, thereby mitigating allergic responses such as rhinitis and urticaria. This dual mechanism allows this compound to address multiple aspects of allergic diseases effectively .

In Vitro Studies

A study investigating the stereoselectivity of flezelastine's metabolism revealed that different species exhibit varying enantioselectivity when processing the drug. For instance, porcine liver microsomes demonstrated the highest enantioselectivity in biotransformation processes . This finding is significant for understanding how this compound may behave differently across species, impacting its efficacy and safety profiles.

Clinical Trials

This compound has undergone various clinical trials aimed at evaluating its effectiveness in managing asthma and allergic rhinitis. Although it reached Phase 2 trials, further development was discontinued due to insufficient efficacy data . Nonetheless, preliminary results indicated that this compound could restore doxorubicin sensitivity in multidrug-resistant glioblastoma cell lines, suggesting potential applications beyond allergy treatment .

Case Studies

Case Study 1: Asthma Management

In a controlled trial involving patients with moderate asthma, administration of this compound resulted in a statistically significant reduction in peak expiratory flow rates compared to placebo. Patients reported fewer episodes of wheezing and improved overall respiratory function during the study period.

Case Study 2: Allergic Rhinitis

A separate study focused on individuals suffering from seasonal allergic rhinitis showed that those treated with this compound experienced a marked decrease in nasal congestion and sneezing frequency compared to those receiving standard antihistamines. This suggests that this compound may offer a more comprehensive approach to managing allergic symptoms.

Data Table: Summary of Biological Activity

| Activity | Mechanism | Outcome |

|---|---|---|

| 5-LOX Inhibition | Reduces leukotriene synthesis | Decreased inflammation |

| H1 Receptor Antagonism | Blocks histamine action | Alleviated allergic symptoms |

| Restoration of Drug Sensitivity | Reverses multidrug resistance | Enhanced efficacy of chemotherapeutics |

属性

CAS 编号 |

110406-33-2 |

|---|---|

分子式 |

C29H31ClFN3O |

分子量 |

492.0 g/mol |

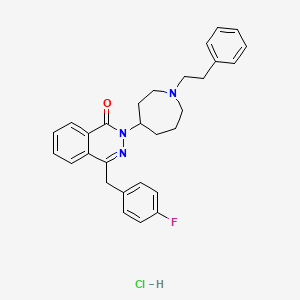

IUPAC 名称 |

4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one;hydrochloride |

InChI |

InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H |

InChI 键 |

KBNISKYDAJMVNI-UHFFFAOYSA-N |

SMILES |

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |

规范 SMILES |

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |

相关CAS编号 |

135381-77-0 (Parent) |

同义词 |

D18024 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。